molecular formula C7H5BrClN3 B2428271 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 496955-66-9

2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2428271
CAS No.: 496955-66-9
M. Wt: 246.49
InChI Key: RDJPHGBKTFBGOC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives can act as antagonists of various biological receptors .

Molecular Mechanism

Imidazo[4,5-b]pyridine derivatives have been shown to interact with various biological receptors , suggesting that 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine may have similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-methylpyridine with formamide in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
  • 2-Bromo-4-chloro-1-methyl-1H-imidazo[1,2-a]pyridine
  • 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Uniqueness: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-chloro-1-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-4-2-3-10-6(9)5(4)11-7(12)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJPHGBKTFBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=C2)Cl)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496955-66-9
Record name 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
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